(2S)-1-(3,3-diphenylpiperidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(3,3-diphenylpiperidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-amine is a complex organic compound that features a piperidine ring substituted with diphenyl groups, an imidazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3,3-diphenylpiperidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-amine typically involves multi-step organic reactions. One common approach is:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via Friedel-Crafts alkylation.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately and then coupled with the piperidine derivative.
Final Coupling and Amine Introduction: The final step involves coupling the imidazole-piperidine intermediate with an appropriate amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group, resulting in reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated rings or carbonyl groups.
Substitution: Functionalized aromatic rings with various substituents.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(3,3-diphenylpiperidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medically, the compound is explored for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-(3,3-diphenylpiperidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the piperidine ring provides structural stability. The diphenyl groups enhance lipophilicity, facilitating membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(3,3-diphenylpiperidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-amine
- (2S)-1-(3,3-diphenylpiperidin-1-yl)-3-(1H-pyrazol-4-yl)-1-oxopropan-2-amine
- (2S)-1-(3,3-diphenylpiperidin-1-yl)-3-(1H-triazol-4-yl)-1-oxopropan-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the imidazole and piperidine rings, along with the diphenyl substitution, provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
(2S)-2-amino-1-(3,3-diphenylpiperidin-1-yl)-3-(1H-imidazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c24-21(14-20-15-25-17-26-20)22(28)27-13-7-12-23(16-27,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,15,17,21H,7,12-14,16,24H2,(H,25,26)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIYIDAEHPEITQ-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(CC2=CN=CN2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)[C@H](CC2=CN=CN2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.